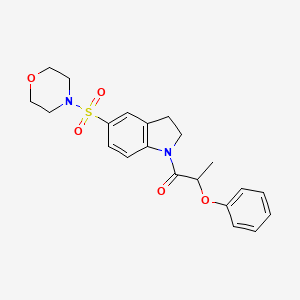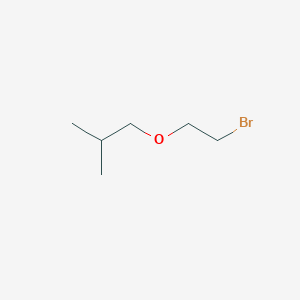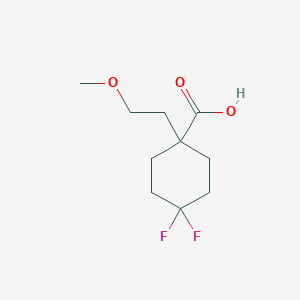
1-(5-(Morpholino-sulfonyl)indolin-1-yl)-2-phénoxypropan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-(Morpholinosulfonyl)indolin-1-yl)-2-phenoxypropan-1-one is a chemical compound that has garnered significant interest in various fields of research due to its unique chemical structure and potential biological activities. This compound is part of the indolin-2-one family, which is known for its diverse biological and pharmacological properties .
Applications De Recherche Scientifique
1-(5-(Morpholinosulfonyl)indolin-1-yl)-2-phenoxypropan-1-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and the development of new chemical entities.
Biology: Investigated for its potential as an enzyme inhibitor and its effects on various biological pathways.
Medicine: Explored for its potential therapeutic applications, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-(Morpholinosulfonyl)indolin-1-yl)-2-phenoxypropan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with indolin-2-one and morpholine as the primary starting materials.
Sulfonylation: The indolin-2-one is sulfonylated using a sulfonyl chloride reagent to introduce the morpholinosulfonyl group.
Phenoxypropanone Introduction: The phenoxypropanone moiety is introduced through a nucleophilic substitution reaction, where the phenoxy group is attached to the propanone backbone.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
1-(5-(Morpholinosulfonyl)indolin-1-yl)-2-phenoxypropan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the phenoxy or morpholinosulfonyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .
Mécanisme D'action
The mechanism of action of 1-(5-(Morpholinosulfonyl)indolin-1-yl)-2-phenoxypropan-1-one involves its interaction with specific molecular targets and pathways. This compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(5-(Morpholinosulfonyl)indolin-1-yl)-3-phenylpropan-1-one: Similar in structure but with a phenyl group instead of a phenoxy group.
2-(4-Chlorophenyl)-1-(5-(morpholinosulfonyl)indolin-1-yl)ethanone: Contains a chlorophenyl group, offering different chemical properties.
Uniqueness
1-(5-(Morpholinosulfonyl)indolin-1-yl)-2-phenoxypropan-1-one stands out due to its unique combination of the morpholinosulfonyl and phenoxypropanone moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
IUPAC Name |
1-(5-morpholin-4-ylsulfonyl-2,3-dihydroindol-1-yl)-2-phenoxypropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O5S/c1-16(28-18-5-3-2-4-6-18)21(24)23-10-9-17-15-19(7-8-20(17)23)29(25,26)22-11-13-27-14-12-22/h2-8,15-16H,9-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRMNNLQXFBCIPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC2=C1C=CC(=C2)S(=O)(=O)N3CCOCC3)OC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-(tert-butyl)-3-(2-chlorophenyl)-7-(1H-imidazol-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2454642.png)


![N-{2-[(2-chloropyridin-4-yl)formamido]ethyl}-2-methylpentanamide](/img/structure/B2454649.png)
![3-(benzenesulfonyl)-N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]propanamide](/img/structure/B2454650.png)
![2-(((5-nitro-1H-benzo[d]imidazol-2-yl)thio)methyl)imidazo[1,2-a]pyrimidine](/img/structure/B2454651.png)


![N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-({1-[2-(4-METHYLPIPERIDIN-1-YL)-2-OXOETHYL]-1H-INDOL-3-YL}SULFANYL)ACETAMIDE](/img/structure/B2454655.png)
![N-(3-cyanophenyl)-2-{3-[(3,4-dimethylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2454656.png)

![tert-butyl N-{[(4-chloro-2,5-dimethoxyphenyl)carbamoyl]methyl}carbamate](/img/structure/B2454661.png)

![ethyl (2Z)-3-(2-methoxy-2-oxoethyl)-2-[(thiophene-2-carbonyl)imino]-2,3-dihydro-1,3-benzothiazole-6-carboxylate](/img/structure/B2454663.png)
